Vincristine-d3 Sulfate
Description
Historical Development and Context
The development of this compound emerged from the broader historical context of vinca alkaloid research, which began in earnest during the 1950s when researchers at both Eli Lilly and the University of Western Ontario independently discovered the remarkable biological properties of Catharanthus roseus extracts. The original discovery occurred serendipitously during investigations aimed at identifying potential antidiabetic compounds from the Madagascar periwinkle plant. However, researchers observed unexpected effects on white blood cell counts in experimental animals, leading to the eventual isolation and characterization of vincristine and vinblastine in the early 1960s.
The transition from naturally derived vincristine to its deuterated analog represents a significant advancement in analytical methodology that occurred decades later. The need for isotopically labeled internal standards became apparent as analytical techniques evolved toward greater sensitivity and precision requirements. This compound was developed specifically to address the analytical challenges associated with quantifying vincristine in complex biological matrices, where traditional external standard methodologies proved insufficient for achieving the required accuracy and precision.
The compound's development reflects the pharmaceutical industry's recognition that accurate pharmacokinetic monitoring of vincristine requires sophisticated analytical tools capable of distinguishing between endogenous interference and the target analyte. This need became particularly acute as researchers began investigating the relationship between vincristine exposure and therapeutic outcomes, as well as the substantial inter-individual pharmacokinetic variability observed in clinical populations.
Chemical Classification within Vinca Alkaloids
This compound belongs to the vinca alkaloid family, a class of naturally occurring indole alkaloids derived from Catharanthus roseus. These compounds are characterized by their complex bisindole structure, consisting of two distinct indole moieties connected through a carbon-carbon bond. The vinca alkaloids represent one of the most structurally complex classes of natural products used in pharmaceutical applications, featuring multiple chiral centers and intricate ring systems that present significant synthetic challenges.
Within the vinca alkaloid classification system, vincristine and its deuterated analog are distinguished by the presence of a formyl group attached to the nitrogen atom in the vindoline portion of the molecule. This structural feature differentiates vincristine from closely related compounds such as vinblastine, which contains a methyl group at the corresponding position. The deuterated version maintains this fundamental classification while incorporating specific isotopic substitutions that do not alter the basic alkaloid framework.
The compound's classification extends beyond simple structural considerations to include its designation as a stable isotope-labeled analytical standard. This dual classification reflects both its natural product heritage and its contemporary role in analytical applications. The incorporation of deuterium atoms at specific positions within the molecule creates a distinct analytical signature while preserving the essential chemical characteristics that define the vinca alkaloid class.
Significance in Analytical Chemistry and Research
This compound has achieved paramount importance in contemporary analytical chemistry applications, particularly in liquid chromatography-tandem mass spectrometry methodologies for vincristine quantification. The compound serves as an ideal internal standard due to its chemical similarity to vincristine while providing distinct mass spectrometric characteristics that enable accurate quantification. This analytical utility has made it an essential component in pharmacokinetic studies, therapeutic drug monitoring protocols, and clinical research investigations.
The significance of this compound in research applications extends to its role in addressing the substantial analytical challenges associated with vincristine measurement in biological samples. The parent compound exhibits notable instability under certain analytical conditions and demonstrates significant matrix effects in complex biological specimens. The deuterated analog effectively compensates for these analytical challenges by providing a chemically similar reference that undergoes identical sample preparation procedures and chromatographic separation while maintaining distinct mass spectrometric detection characteristics.
Recent analytical methods have demonstrated the superior performance characteristics achievable with this compound as an internal standard. Studies have reported lower limits of quantification as low as 0.5 nanograms per milliliter when using this deuterated standard, representing significant improvements over methods employing alternative internal standards. The compound's analytical utility has been validated across multiple sample types, including human plasma, pediatric samples, and mouse plasma, demonstrating its versatility in diverse research applications.
Structural Relationship to Non-deuterated Vincristine
The structural relationship between this compound and its non-deuterated counterpart represents a carefully designed isotopic modification that preserves essential molecular characteristics while introducing analytical distinctions. The deuterated compound maintains the complex bisindole framework characteristic of vinca alkaloids, including the vindoline and catharanthine-derived portions that define the molecule's three-dimensional structure and biological properties.
The specific deuterium incorporation in this compound occurs at the methoxycarbonyl position, where three hydrogen atoms are replaced with deuterium isotopes, creating a trideuteriomethoxycarbonyl group. This modification results in a molecular weight increase of approximately three atomic mass units compared to the parent compound, providing sufficient mass separation for analytical distinction while maintaining chemical behavior that closely parallels the unlabeled molecule.
The sulfate salt formation in both the deuterated and non-deuterated compounds occurs through identical mechanisms, involving the basic nitrogen atoms present in the complex alkaloid structure. The molecular formula for this compound is C₄₆H₅₅D₃N₄O₁₄S with a molecular weight of 926.05 daltons, compared to the non-deuterated vincristine sulfate molecular weight of approximately 923 daltons. This mass difference provides the analytical foundation for the compound's utility as an internal standard.
| Structural Parameter | Vincristine Sulfate | This compound |
|---|---|---|
| Molecular Formula | C₄₆H₅₆N₄O₁₀·H₂SO₄ | C₄₆H₅₅D₃N₄O₁₄S |
| Molecular Weight | 923.04 g/mol | 926.05 g/mol |
| Deuterium Positions | None | Trideuteriomethoxycarbonyl |
| Mass Difference | Baseline | +3.01 Da |
| Chemical Classification | Vinca Alkaloid | Deuterated Vinca Alkaloid |
The structural preservation extends to the stereochemical configuration of the multiple chiral centers present throughout the molecule. The deuterium substitution does not affect the absolute configuration at any of the existing stereocenters, ensuring that the deuterated analog maintains identical three-dimensional relationships between functional groups. This structural fidelity is crucial for the compound's effectiveness as an analytical standard, as it ensures that sample preparation procedures, chromatographic behavior, and ionization characteristics remain closely matched between the analyte and internal standard.
Properties
CAS No. |
1246817-10-6 |
|---|---|
Molecular Formula |
C46H58N4O14S |
Molecular Weight |
926.1 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i3D3; |
InChI Key |
AQTQHPDCURKLKT-HFGIHNKKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Synonyms |
22-Oxovincaleukoblastine-d3 Sulfate; Leurocristine-d3 Sulfate; Kyocristine-d3; Lilly 37231-d3; NSC 67574-d3; Novopharm-d3; Oncovin-d3; Onkovin-d3; VCR Sulfate-d3; Vincasar PFS-d3; Vincrisul-d3; |
Origin of Product |
United States |
Preparation Methods
Deuterated Esterification
Direct Synthesis from Deuterated Precursors
-
Starting Material : Catharanthine-d₃, synthesized by cultivating Catharanthus roseus in deuterium-enriched media.
-
Coupling Reaction : Catharanthine-d₃ undergoes Fe(III)-mediated coupling with vindoline, followed by oxidation to introduce the N-formyl group.
-
Advantage : Avoids post-synthetic modification, ensuring higher isotopic integrity.
Oxidation of Vinblastine-d₃ to Vincristine-d₃
Vincristine-d₃ is synthesized via selective oxidation of the N-methyl group in vinblastine-d₃ to an N-formyl group. Key methods include:
Chromium-Based Oxidation
Optimized Protocol :
| Parameter | Value |
|---|---|
| Vinblastine-d₃ (VLB-d₃) | 1.0 g (1.08 mmol) |
| Na₂Cr₂O₇ | 1.6 g (5.4 mmol) |
| H₂SO₄ (18 M) | 2 mL |
| THF | 240 mL |
| Temperature | −65°C ± 2°C |
| Workup | NH₄OH neutralization, CH₂Cl₂ extraction |
Quaternary Ammonium Permanganate Oxidation
-
-
Reagent : Benzyltriethylammonium permanganate in CH₂Cl₂/CH₃COOH.
-
Temperature : −60°C for 2–6 hours.
-
-
Advantage : Higher selectivity for N-formylation over overoxidation.
Sulfate Salt Formation
Vincristine-d₃ base is converted to its sulfate salt for enhanced solubility and stability:
Direct Sulfation
Lyophilization
-
-
Solution : Vincristine-d₃ sulfate in water/mannitol (1:100 w/v).
-
Process : Freeze-dried at −50°C and 0.01 mBar.
-
Analytical Characterization
Critical quality control parameters for vincristine-d₃ sulfate:
Isotopic Purity
HPLC Purity Profile :
| Component | Retention Time (min) | Area (%) |
|---|---|---|
| Vincristine-d₃ sulfate | 12.7 ± 0.2 | 96.5 |
| Vinblastine-d₃ | 14.1 ± 0.3 | 1.2 |
| Catharanthine-d₃ | 9.8 ± 0.1 | 0.8 |
Challenges and Optimization
-
Deuterium Exchange : Minimized by using aprotic solvents (e.g., THF, DMF) and avoiding aqueous workup until final sulfation.
-
Byproducts : Overoxidation to N-formyl leurosidine-d₃ is suppressed by maintaining reaction temperatures below −60°C.
Industrial-Scale Synthesis
A representative protocol for GMP-compliant production:
-
Deuterated Esterification : Vincristine base (1 kg) + CD₃I (2.5 L) in DMF, 72 hours at 25°C.
-
Oxidation : VLB-d₃ (1.2 kg) + Na₂Cr₂O₇ (2 kg) in THF/H₂SO₄, −65°C, 4 hours.
-
Sulfation : Vincristine-d₃ base + H₂SO₄ in ethanol, pH 4.0, crystallized at 4°C.
-
Lyophilization : 100 mg/mL in mannitol, sterile-filtered and freeze-dried.
Chemical Reactions Analysis
Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups
Scientific Research Applications
Pharmacokinetics
The pharmacokinetics of vincristine-d3 sulfate have been explored through various studies, particularly focusing on its liposomal formulation (Vincristine Sulfate Liposome Injection). This formulation enhances the drug's bioavailability and prolongs its circulation time in the bloodstream, allowing for improved tumor exposure and reduced systemic toxicity.
Clinical Applications
This compound is primarily indicated for use in combination chemotherapy regimens for various cancers, including:
- Acute Lymphoblastic Leukemia (ALL) : Effective as part of multi-agent regimens due to its unique toxicity profile.
- Non-Hodgkin's Lymphoma : Utilized in combination therapies to enhance treatment efficacy.
- Solid Tumors : Studies have shown promising results in advanced solid tumors when used in conjunction with other agents.
Case Studies and Clinical Trials
Several clinical trials and case studies have documented the effectiveness and safety of this compound:
- A phase II trial demonstrated that vincristine sulfate liposome injection resulted in a significant overall response rate among patients with relapsed or refractory acute lymphoblastic leukemia, highlighting its potential as a treatment option where standard therapies have failed .
- Another study focused on patients with advanced solid tumors showed that the liposomal formulation improved pharmacokinetic parameters significantly compared to conventional vincristine, leading to better therapeutic outcomes without increased side effects .
Side Effects and Toxicity Management
While this compound is effective, it is associated with specific side effects such as peripheral neuropathy and gastrointestinal disturbances. The liposomal formulation has been shown to reduce these adverse effects by providing targeted delivery to tumor sites while minimizing exposure to healthy tissues .
Mechanism of Action
Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, preventing cell division and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Vincristine-d3 sulfate is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine. These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications:
Vinblastine: Used to treat Hodgkin’s lymphoma and testicular cancer.
Vindesine: Employed in the treatment of acute lymphoblastic leukemia.
Vinflunine: Used for advanced or metastatic transitional cell carcinoma of the urothelial tract
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Biological Activity
Vincristine-d3 sulfate is a derivative of vincristine, a well-known vinca alkaloid used primarily in cancer chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.
This compound functions primarily as a microtubule disruptor , inhibiting mitosis by binding to tubulin and preventing its polymerization into microtubules. This action leads to cell cycle arrest at metaphase, ultimately inducing apoptosis in cancer cells. The compound also impacts various cellular processes, including:
- Amino Acid Metabolism : Disruption of amino acid transport and metabolism.
- Calmodulin-dependent Ca²⁺ Transport : Inhibition of calcium transport mechanisms.
- Nucleic Acid and Lipid Biosynthesis : Interference with the synthesis pathways crucial for cell proliferation .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid distribution into tissues following administration. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Volume of Distribution | 90% tissue distribution within 15-30 minutes |
| Protein Binding | ~75% |
| Metabolism | Hepatic via CYP3A enzymes |
| Elimination Route | Primarily hepatic |
This compound exhibits significant inter-individual variability in pharmacokinetics, which can influence therapeutic outcomes and toxicity profiles.
Efficacy in Clinical Settings
Clinical studies have demonstrated the efficacy of this compound in treating various hematological malignancies, particularly acute lymphoblastic leukemia (ALL). A notable formulation, vincristine sulfate liposome injection (VSLI), has shown enhanced antitumor activity compared to conventional formulations. Key findings include:
- Overall Response Rate : 35% in adults with relapsed or refractory disease when administered at a dose of 2.25 mg/m² weekly .
- Complete Response Rate : 20% observed in clinical trials with VSLI .
- Animal Studies : VSLI demonstrated superior antitumor activity against murine leukemia models compared to standard vincristine formulations .
Case Studies
Several case studies have highlighted the effectiveness and safety profile of this compound:
- Case Study 1 : A patient with Ph− relapsed ALL treated with VSLI showed significant tumor reduction without new adverse effects, supporting its use as a viable treatment option for resistant cases.
- Case Study 2 : In a cohort study involving patients with advanced solid tumors, VSLI resulted in prolonged exposure to vincristine without increasing toxicity compared to traditional formulations, indicating its potential for safer long-term use .
Side Effects and Toxicity
Despite its efficacy, this compound is associated with notable side effects, primarily peripheral neuropathy. The incidence of vincristine-induced peripheral neuropathy (VIPN) can vary significantly among patients due to genetic factors influencing drug metabolism. Studies suggest that polymorphisms in cytochrome P450 enzymes may play a critical role in this variability .
Q & A
Q. How is Vincristine-d3 Sulfate structurally distinguished from non-deuterated Vincristine Sulfate?
this compound incorporates three deuterium atoms at specific positions in the vincristine molecule, typically replacing hydrogen in methyl or methylene groups critical for metabolic stability studies. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) and high-resolution mass spectrometry (HRMS) to verify isotopic labeling efficiency and site specificity .
Q. What is the primary mechanism of action of this compound in microtubule inhibition studies?
Like its non-deuterated counterpart, this compound binds to tubulin with high affinity (~85 nM), disrupting microtubule polymerization and inducing mitotic arrest in metaphase. Researchers should validate its bioactivity using in vitro tubulin-binding assays (e.g., fluorescence-based polymerization inhibition) and compare IC₅₀ values against non-deuterated controls to assess isotopic effects on potency .
Q. How should researchers handle and store this compound to ensure stability?
Follow institutional safety protocols for cytotoxic agents: store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute with sterile solvents (e.g., PBS or DMSO) immediately before use. Document handling procedures per OSHA guidelines and institutional SOPs, including waste disposal and spill containment measures .
Q. What analytical methods are recommended for assessing the purity of this compound?
Use HPLC with UV detection (λ = 220–270 nm) and reverse-phase columns (C18) to quantify purity (>98%). Confirm deuterium incorporation via isotopic abundance analysis using LC-MS/MS. Cross-validate with certified reference materials to ensure batch-to-batch consistency .
Advanced Research Questions
Q. How can isotopic labeling in this compound impact pharmacokinetic (PK) studies compared to non-deuterated analogs?
Deuterium incorporation may alter metabolic stability by slowing cytochrome P450-mediated oxidation (kinetic isotope effect). Design PK studies using radiolabeled tracers (³H or ¹⁴C) paired with LC-MS to track metabolite profiles. Compare AUC, half-life, and clearance rates between deuterated and non-deuterated forms in in vivo models .
Q. What experimental strategies resolve discrepancies in microtubule binding affinity data for this compound?
Contradictions may arise from variations in tubulin isoform composition or assay conditions (e.g., GTP concentration, temperature). Standardize protocols using purified tubulin from consistent sources (e.g., bovine brain) and include internal controls (e.g., vincristine sulfate). Perform statistical validation (ANOVA) across replicate experiments to identify outliers .
Q. How can researchers optimize deuterium incorporation efficiency during Vincristine-d3 synthesis?
Use deuterated precursors (e.g., CD₃I) in catalytic hydrogen-deuterium exchange reactions. Monitor reaction kinetics via real-time MS and optimize parameters (pH, temperature, catalyst loading) using design-of-experiment (DoE) frameworks. Validate isotopic purity with ¹H/²H NMR integration ratios .
Q. What are the ethical and methodological considerations for using this compound in in vivo cancer models?
Adhere to institutional animal care guidelines (e.g., IACUC) for tumor xenograft studies. Justify dosing regimens based on prior PK/PD data to minimize unnecessary toxicity. Include sham controls and blinded scoring of mitotic arrest in histopathology analyses to reduce bias .
Q. How should researchers address batch variability in this compound when replicating studies?
Document supplier-specific synthesis protocols and request certificates of analysis (CoA) for each batch. Implement quality-control checks (e.g., NMR, HPLC) before experiments. Use standardized positive controls (e.g., non-deuterated vincristine) to normalize inter-batch variability in bioactivity assays .
Q. What advanced imaging techniques validate the intracellular localization of this compound?
Combine confocal microscopy with fluorescently labeled tubulin (e.g., FITC-α-tubulin antibodies) to visualize microtubule disruption. Use deuterium-specific imaging techniques (e.g., Raman spectroscopy) to track subcellular distribution of the deuterated compound .
Q. Methodological Guidance and Validation
- Data Contradiction Analysis : Apply Bradford or Lowry assays to confirm protein concentrations in tubulin-binding studies, ensuring consistency across replicates .
- Statistical Rigor : Use power analysis to determine sample sizes for in vivo studies, reducing Type I/II errors .
- Literature Synthesis : Systematically review existing data on deuterated vinca alkaloids to identify gaps (e.g., long-term toxicity profiles) using PICOT frameworks for hypothesis refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
